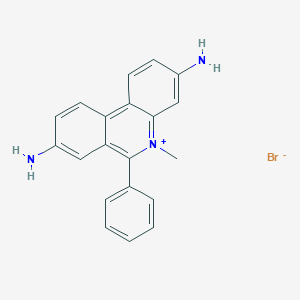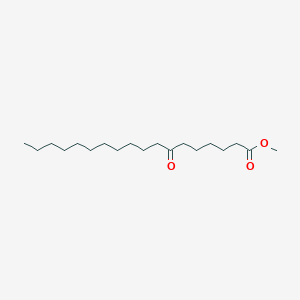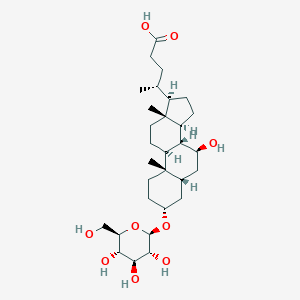
3-Glucosido-chenodeoxycholic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Glucosido-chenodeoxycholic acid (3GCDCA) is a bile acid derivative that has been gaining attention in scientific research due to its potential therapeutic properties. It is a conjugate of chenodeoxycholic acid and glucose, which can be synthesized through various methods. In
作用机制
The mechanism of action of 3-Glucosido-chenodeoxycholic acid is not fully understood, but it is believed to involve the activation of various signaling pathways and the modulation of gene expression. 3-Glucosido-chenodeoxycholic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
生化和生理效应
3-Glucosido-chenodeoxycholic acid has several biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as improve glucose tolerance and insulin sensitivity. It also has anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
实验室实验的优点和局限性
One advantage of using 3-Glucosido-chenodeoxycholic acid in lab experiments is its potential therapeutic properties in various fields, which may lead to the development of new treatments for diseases. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic effects. Another limitation is the difficulty in synthesizing 3-Glucosido-chenodeoxycholic acid, which may limit its availability for research.
未来方向
There are several future directions for research on 3-Glucosido-chenodeoxycholic acid, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new therapeutic applications. One potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a therapeutic agent for cancer, diabetes, and liver disease. Another potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a tool for studying the regulation of lipid and glucose metabolism. Overall, the potential therapeutic properties of 3-Glucosido-chenodeoxycholic acid make it a promising compound for future research.
合成方法
There are several methods for synthesizing 3-Glucosido-chenodeoxycholic acid, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of chenodeoxycholic acid with glucose in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between chenodeoxycholic acid and glucose. Microbial synthesis involves the use of microorganisms to produce 3-Glucosido-chenodeoxycholic acid through fermentation.
科学研究应用
3-Glucosido-chenodeoxycholic acid has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and liver disease. In cancer research, 3-Glucosido-chenodeoxycholic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-Glucosido-chenodeoxycholic acid has been shown to improve glucose metabolism and insulin sensitivity. In liver disease research, 3-Glucosido-chenodeoxycholic acid has been shown to protect against liver damage and promote liver regeneration.
属性
CAS 编号 |
139026-50-9 |
|---|---|
产品名称 |
3-Glucosido-chenodeoxycholic acid |
分子式 |
C30H50O9 |
分子量 |
554.7 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C30H50O9/c1-15(4-7-23(33)34)18-5-6-19-24-20(9-11-30(18,19)3)29(2)10-8-17(12-16(29)13-21(24)32)38-28-27(37)26(36)25(35)22(14-31)39-28/h15-22,24-28,31-32,35-37H,4-14H2,1-3H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21+,22-,24+,25-,26+,27-,28-,29+,30-/m1/s1 |
InChI 键 |
QRLIJDGVRXVHQD-CYIRBYAUSA-N |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
其他 CAS 编号 |
139026-50-9 |
同义词 |
3-Glc-chenodeoxycholic acid 3-glucosido-chenodeoxycholic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




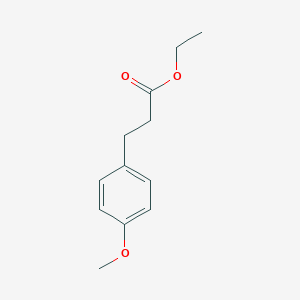
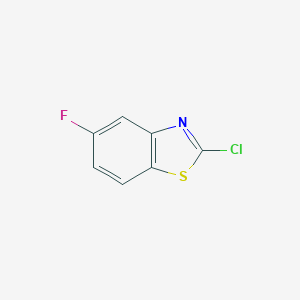
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
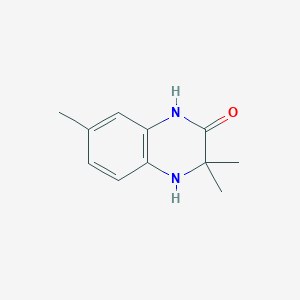

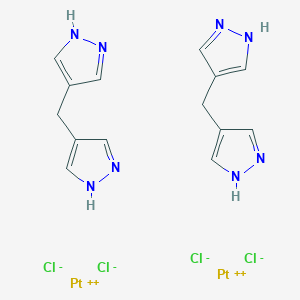
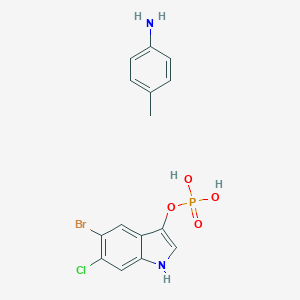
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
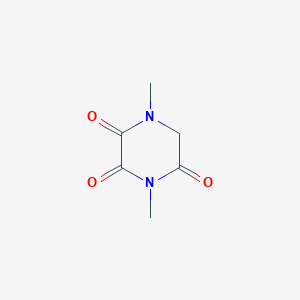
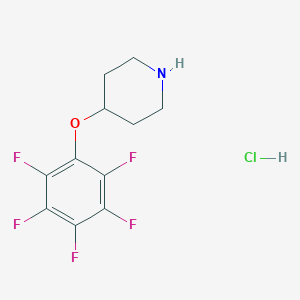
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
